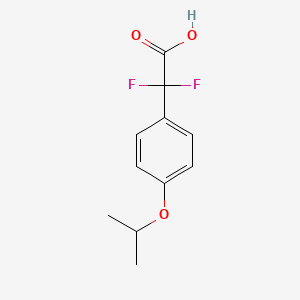
2,2-Difluoro-2-(4-isopropoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(4-isopropoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12F2O3. This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, making it a unique member of the difluoroacetic acid derivatives family. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-isopropoxyphenyl)acetic acid typically involves the reaction of 4-isopropoxybenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-isopropoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(4-isopropoxyphenyl)acetic acid finds extensive use in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: It is employed in the production of specialty chemicals and materials, leveraging its reactivity and functional group compatibility.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(4-isopropoxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in biochemical assays. The compound’s ability to form stable complexes with target proteins is crucial for its biological activity.
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
- 2,2-Difluoro-2-(4-fluorophenyl)acetic acid
- 4,5-Difluoro-2-isopropoxyphenylboronic acid
Comparison: Compared to its analogs, 2,2-Difluoro-2-(4-isopropoxyphenyl)acetic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This structural variation influences its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12F2O3/c1-7(2)16-9-5-3-8(4-6-9)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
NRMBOMLQVBZTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


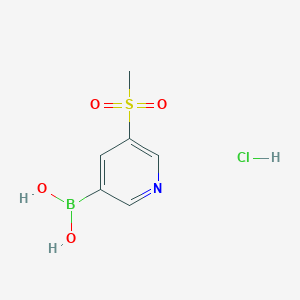
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
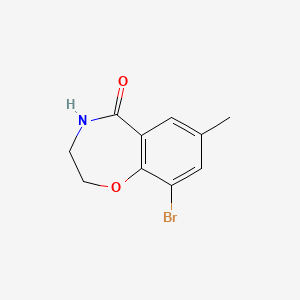
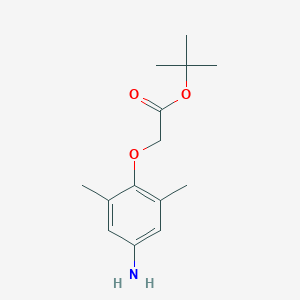
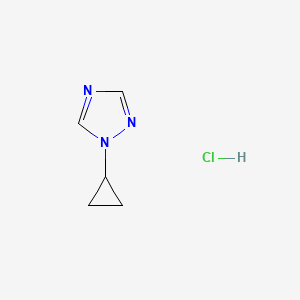
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
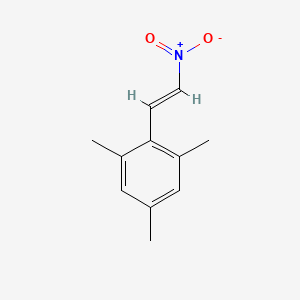
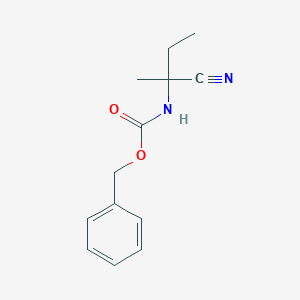
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
